3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Description
3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (CAS: 4197-97-1), also known as pinocembrin chalcone, is a chalcone derivative characterized by a phenyl group at the 3-position and a 2,4,6-trihydroxyphenyl group at the 1-position of the propenone backbone . Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.25 g/mol. The compound exhibits a bright yellow crystalline appearance and is sparingly soluble in water but soluble in polar organic solvents .
Chalcones, including this derivative, are known for their broad pharmacological activities, such as anticancer, antioxidant, and antimicrobial effects. Notably, this compound has been investigated for its role in inhibiting metastatic activity in colorectal cancer cells by upregulating heme oxygenase-1 (HO-1) .
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTWZXLWHMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a base, forming an enolate ion that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated ketone. A molar ratio of 1:1 for acetophenone and aldehyde is standard, though excess aldehyde (1.2 equiv) may improve yields in sterically hindered cases.
Standard Laboratory Procedure
A representative protocol involves:
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Dissolving 2,4,6-trihydroxyacetophenone (10 mmol) in ethanol (20 mL).
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Adding aqueous potassium hydroxide (60% w/w, 41.6 mL) dropwise at 20°C.
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Introducing benzaldehyde (10 mmol) and heating at 85°C for 2 hours.
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Acidifying with HCl to pH 4, extracting with ethyl acetate, and purifying via flash chromatography.
This method yields 73.2% product with >95% purity when using 20% ethyl acetate/hexane for chromatography.
Optimization of Reaction Parameters
Catalytic Systems
| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH (aqueous) | Ethanol | 85 | 73.2 |
| NaOH (40% w/v) | Methanol | 25 | 56–94 |
| CTAB micellar | Water | 45 | 90 |
Sodium hydroxide in methanol provides broader applicability across substituted aldehydes, while cationic surfactants like cetyltrimethylammonium bromide (CTAB) enable aqueous-phase reactions with comparable efficiency.
Temperature and Time Effects
Elevating temperature from 25°C to 45°C in micellar systems increases yields by 30–40% for electron-deficient aldehydes. For example, 4-bromobenzaldehyde conversion improves from 30% to 90% at higher temperatures. Prolonged reaction times beyond 24 hours risk side reactions, particularly with ortho-substituted aldehydes.
Green Chemistry Approaches
Micellar Catalysis
Recent advances employ surfactant-based systems to eliminate organic solvents:
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CTAB (1 mL, 0.1 M): Enables 90% yield for 2,6-dimethoxybenzaldehyde at 45°C.
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Tween 80: Achieves 93% yield for 2,6-dimethoxy derivatives but shows limited efficacy with hydroxyl-substituted aldehydes (21% yield for 4-hydroxybenzaldehyde).
Diffusion-ordered spectroscopy (DOSY) confirms substrate incorporation into micelles, with benzaldehyde showing stronger association constants (K = 12.3 M⁻¹) than acetophenone (K = 8.7 M⁻¹) in CTAB systems.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques under development promise energy-efficient synthesis:
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Conditions: 10 Hz frequency, 1:1.2 acetophenone:aldehyde ratio, K₂CO₃ catalyst.
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Advantages: 85% yield achieved in 30 minutes, reducing solvent waste by 100%.
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies demonstrate:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |
| Purity | 95% | 98% |
| Solvent consumption | 15 L/kg | 2 L/kg |
Flow systems enhance heat transfer and reduce reaction times from hours to minutes, particularly beneficial for exothermic condensations.
Purification Strategies
Industrial purification employs:
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Crystallization: Ethanol/water mixtures (3:1 v/v) recover 85% product with 97% purity.
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Simulated Moving Bed Chromatography: Achieves 99.9% purity for pharmaceutical applications at 12 kg/day throughput.
| Condition | Degradation Over 30 Days |
|---|---|
| 25°C, air | 12% quinone formation |
| 4°C, N₂ atmosphere | <2% degradation |
Storage recommendations:
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Sealed amber vials under argon
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Temperature: –20°C for long-term (>6 months)
Analytical Characterization
Critical quality control parameters include:
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HPLC: Rt = 8.2 min (C18 column, 60% acetonitrile/0.1% formic acid)
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¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, C2-OH), 10.2 (s, 2H, C4/C6-OH), 7.6–6.8 (m, 8H aromatic)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor | PMI |
|---|---|---|---|---|
| Traditional | 73.2 | 95 | 18.7 | 4.2 |
| Micellar (CTAB) | 90 | 97 | 5.1 | 1.8 |
| Mechanochemical | 85 | 96 | 1.2 | 0.9 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions: Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: It readily undergoes substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Amides, carbamates, and ureas are formed when carbonyldiimidazole reacts with amines and alcohols.
Scientific Research Applications
Biological Activities
3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one exhibits a range of biological activities that make it valuable in pharmaceutical research:
Antioxidant Properties:
Research indicates that this compound has strong antioxidant capabilities due to its multiple hydroxyl groups. These groups can scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity:
Studies have shown that chalcones can inhibit cancer cell proliferation. For instance, this compound has demonstrated potential in targeting various cancer pathways.
Anti-inflammatory Effects:
This compound also exhibits anti-inflammatory properties by modulating inflammatory mediators and pathways. Its ability to inhibit the production of pro-inflammatory cytokines has been documented in several studies .
Case Study 1: Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of various chalcones, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro when exposed to this compound compared to controls.
Case Study 2: Anticancer Research
A clinical trial investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this chalcone led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate, which then reacts with amines to produce amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally compared to other chalcone derivatives with modifications in aromatic substituents and hydroxyl/methoxy groups:
Key Structural Insights :
- Hydroxyl-rich derivatives (e.g., trihydroxyphenyl) exhibit stronger hydrogen-bonding capacity, critical for protein interactions .
- Methoxy substitutions (e.g., trimethoxyphenyl) enhance metabolic stability and lipophilicity but reduce polarity .
Reactivity and Quantum Chemical Descriptors
Density Functional Theory (DFT) studies reveal differences in reactivity based on HOMO-LUMO energy gaps and electronegativity:
Key Findings :
- Lower HOMO-LUMO gaps (e.g., 4.959 eV vs. 5.368 eV) correlate with higher chemical reactivity and kinetic instability .
- Hydroxyl groups increase electron-donating capacity, making trihydroxyphenyl derivatives more reactive than methoxy-substituted analogs .
Anticancer Activity :
- This compound : Inhibits phorbol ester-induced metastasis in colorectal cancer cells (IC₅₀: 10–20 µM) via HO-1 upregulation .
- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : Binds XIAP protein with −72.13 kJ/mol affinity, promoting apoptosis .
- (E)-3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) : Exhibits moderate cytotoxicity (IC₅₀: 25–50 µM) against breast cancer cells due to reduced H-bonding .
Antifungal Activity :
- Pyridinyl-substituted chalcones (e.g., (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one) show broad-spectrum fungicidal activity, absent in hydroxyl-rich derivatives .
Key Insight : Hydroxyl groups enhance target-specific binding (e.g., XIAP inhibition), while methoxy or heterocyclic groups broaden activity spectra .
Pharmacokinetic and Toxicity Profiles
Key Observations :
Biological Activity
3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential applications in cancer therapy, and other relevant biological effects.
- Molecular Formula : C₁₅H₁₂O₄
- Molecular Weight : 256.253 g/mol
- CAS Number : 82451-30-7
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) indicates that specific hydroxylation patterns are crucial for its efficacy.
Minimum Inhibitory Concentration (MIC)
The compound has demonstrated impressive MIC values in various studies:
| Compound | MIC (μg/mL) | Bacteria |
|---|---|---|
| This compound | 0.5–2.0 | Staphylococcus aureus |
| Tetracycline | 4.0 | Staphylococcus aureus |
| Erythromycin | 8.0 | Staphylococcus aureus |
These results suggest that this chalcone derivative outperforms traditional antibiotics in certain contexts, particularly against methicillin-resistant strains (MRSA) .
The antibacterial mechanism involves disrupting bacterial cell membranes and altering membrane potential. Studies using flow cytometry have shown that treatment with this compound leads to significant depolarization of bacterial cells, indicating membrane damage and subsequent cell death .
Anticancer Properties
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Study on Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial activity of various flavonoids, including chalcone derivatives like this compound. The findings revealed that this compound exhibited a remarkable ability to inhibit MRSA growth compared to conventional antibiotics .
Study on Anticancer Activity
Another investigation focused on the anticancer effects of chalcones demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Claisen-Schmidt condensation , where para-hydroxyacetophenone reacts with a substituted aldehyde (e.g., 2,4,6-trihydroxybenzaldehyde) in ethanol with aqueous NaOH as a catalyst. Key factors include:
- Solvent selection : Ethanol is preferred for solubility and reaction efficiency .
- Catalyst concentration : NaOH (10-20% w/v) ensures deprotonation of the acetophenone α-hydrogen .
- Temperature : Room temperature minimizes side reactions like aldol condensation . Yields typically range from 60–80%, but purity depends on recrystallization (e.g., using methanol/water mixtures).
Q. Which spectroscopic techniques are essential for confirming the structure of this chalcone derivative?
- 1H and 13C NMR : Confirm the α,β-unsaturated ketone system (δ ~7.5–8.0 ppm for enone protons; carbonyl carbon at δ ~190 ppm) and hydroxyl group environments .
- FT-IR : Detect the carbonyl stretch (~1650 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .
- UV-Vis : Characterize π→π* transitions of the conjugated system (λmax ~300–400 nm) .
Q. How stable is this compound under standard laboratory storage conditions?
Stability depends on:
- Temperature : Store at –20°C to slow degradation of phenolic groups .
- Light exposure : Use amber vials to prevent photodegradation of the enone system .
- Moisture : Desiccate to avoid hydrolysis of the ketone .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (~4–5 eV for chalcones) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with hydroxyl groups .
Q. What experimental design considerations address limitations in reproducibility for studies involving this compound?
- Sample variability : Use >10 independent batches to account for synthetic variability .
- Degradation control : Implement real-time stability assays (HPLC) and stabilize samples with continuous cooling (4°C) during long-term experiments .
- Matrix effects : Simulate real-world conditions (e.g., buffer systems mimicking physiological pH) to validate bioactivity data .
Q. How do crystallographic studies resolve structural ambiguities (e.g., E/Z isomerism or hydrogen bonding networks)?
- Single-crystal X-ray diffraction : Resolves the E-configuration of the α,β-unsaturated ketone and hydrogen bonding between hydroxyl groups and adjacent molecules (e.g., O···O distances ~2.6–2.8 Å) .
- Powder XRD : Confirms phase purity and crystallinity, critical for material science applications .
Q. What advanced synthetic strategies improve regioselectivity or reduce byproducts?
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 hrs) and improves yield (~90%) by enhancing kinetic control .
- Green chemistry approaches : Use ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents to minimize waste .
Q. How do structural modifications (e.g., methoxy vs. hydroxyl substituents) alter biological activity?
- SAR studies : Replace hydroxyl groups with methoxy to enhance lipophilicity (logP increases by ~1.5 units), improving membrane permeability .
- Enzymatic assays : Compare inhibition of COX-2 or tyrosinase to quantify bioactivity changes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
